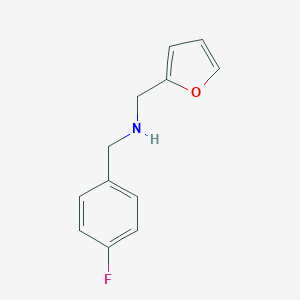

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZXWGDPANWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327130 | |

| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321973-03-9 | |

| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro Benzyl Furan 2 Ylmethyl Amine

Elucidation of Optimized Synthetic Pathways for (4-Fluoro-benzyl)-furan-2-ylmethyl-amine

The most prevalent and practical method for the synthesis of secondary and tertiary amines, including (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, is through direct reductive amination. orgsyn.org This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. orgsyn.org

A common route for synthesizing N-substituted furan-2-ylmethyl-amines involves the reaction of furan-2-ylmethanol with a primary amine. For (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, this would involve the condensation of furfural (B47365) with 4-fluorobenzylamine. The resulting imine is then reduced to the target secondary amine.

The efficiency of reductive amination is highly dependent on the chosen reaction conditions and solvent system. The formation of the imine intermediate and the subsequent reduction are often carried out in a one-pot process. The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol (B145695) are commonly used as they are compatible with many reducing agents. studylib.net The reaction temperature and time are also critical parameters that need to be optimized to maximize the yield and purity of the final product.

For instance, in the synthesis of related N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-diones, the reaction mixture was added to crushed ice to precipitate the crude product, which was then purified by recrystallization from ethanol. researchgate.net This highlights the importance of the work-up procedure in isolating the desired compound.

Various catalytic systems have been developed to facilitate the reductive amination process. While traditional methods often employ stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), there is a growing interest in catalytic hydrogenation. orgsyn.orgstudylib.net Noble metal catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C) have been shown to be effective for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan (B31954) derivative. mdpi.com However, non-noble metal catalysts, such as those based on Nickel (Ni) and Cobalt (Co), are gaining prominence due to their lower cost and comparable or even superior performance in certain cases. mdpi.com For example, a Ni/SBA-15 catalyst demonstrated a high yield of approximately 90% for the reductive amination of HMF. mdpi.com

The development of manganese-catalyzed asymmetric transfer hydrogenation presents a promising avenue for the synthesis of chiral amines. acs.org This method has been successfully applied to a broad range of ketimines, including those containing heteroatoms, which can sometimes poison noble metal catalysts. acs.org

Organosilanes, such as 1-hydrosilatrane, have also emerged as effective reducing agents for direct reductive amination, offering a non-toxic alternative to borohydride reagents. orgsyn.org These reactions may require an activator, such as trifluoroacetic acid (TFA), to promote the reduction. orgsyn.org

The table below summarizes various catalytic systems and their applications in reactions relevant to the synthesis of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine and its analogues.

| Catalyst/Reducing Agent | Substrate Type | Product Type | Key Findings |

| Sodium Borohydride (NaBH₄) | Nitroalkenes | 2-Benzylbenzofurans | Effective reduction followed by Nef reaction and acid-mediated cyclization. researchgate.net |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) and NH₃ | 5-(Aminomethyl)furan-2-carbaldehyde (HMFA) | Achieved ~90% yield, outperforming some noble metal catalysts. mdpi.com |

| Ru/Al₂O₃ | Furoin and NH₃/H₂ | 2-Amino-1,2-di(furan-2-yl)ethan-1-ol | Catalyst could be recycled for at least three consecutive runs. rsc.org |

| Manganese(I) Complexes | Heteroatom-containing imines | Chiral amines | High yields (up to 99%) and enantioselectivities (up to 99%). acs.org |

| 1-Hydrosilatrane | Aldehydes/Ketones and Amines | Secondary/Tertiary Amines | Air- and moisture-stable reducing agent, providing a non-toxic alternative. orgsyn.org |

Design and Synthesis of Analogues and Derivatives of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine

The systematic modification of the core structure of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be categorized into three main areas: changes to the furan moiety, variations on the fluoro-benzyl group, and alterations to the central amine linker and peripheral heterocycles.

Modifications to the furan ring can significantly impact the compound's properties. One common alteration is the saturation of the furan ring to form a tetrahydrofuran (B95107) derivative, such as (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. huatengsci.com This change from an aromatic to an aliphatic heterocycle alters the molecule's geometry, polarity, and potential for π-stacking interactions.

Another approach involves the introduction of substituents onto the furan ring. For example, the synthesis of benzyl-(5-methyl-furan-2-ylmethyl)-amine (B176262) introduces a methyl group at the 5-position of the furan ring. nih.gov This type of substitution can influence the electronic properties and metabolic stability of the molecule. Palladium-catalyzed arylation reactions offer a method for introducing aryl groups at specific positions on the furan ring, although this can sometimes be accompanied by C-C bond cleavage. rsc.org

The fluoro-benzyl portion of the molecule provides another key site for structural variation. The position and number of fluorine substituents on the benzyl (B1604629) ring can be altered, for instance, by using 3-fluorobenzylamine (B89504) to synthesize (3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide. scbt.com

Beyond fluorine, other substituents can be introduced onto the benzyl ring. Examples from related compounds include methoxy (B1213986) groups, as seen in furan-2-ylmethyl-(3-methoxy-benzyl)-amine (B2435770) and furan-2-ylmethyl-(2-methoxy-benzyl)-amine, and methyl groups, as in furan-2-ylmethyl-(2-methyl-benzyl)-amine. nih.gov The introduction of a bulky tert-butyl group, as in (4-tert-butyl-benzyl)-furan-2-ylmethyl-amine, can also significantly alter the steric profile of the molecule. chemicalbook.com These substitutions can affect the compound's lipophilicity, electronic distribution, and how it interacts with biological targets. wikipedia.org

The following table illustrates various substitutions on the benzyl ring of furan-2-ylmethyl-amine derivatives.

| Benzyl Substituent | Compound Name |

| 3-Fluoro | (3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide scbt.com |

| 2-Methoxy | Furan-2-ylmethyl-(2-methoxy-benzyl)-amine |

| 3-Methoxy | Furan-2-ylmethyl-(3-methoxy-benzyl)-amine |

| 3,4-Dimethoxy | (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine matrixscientific.com |

| 2-Methyl | Furan-2-ylmethyl-(2-methyl-benzyl)-amine nih.gov |

| 4-tert-Butyl | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine chemicalbook.com |

The central amine linker can be modified, for example, by acylation to form amides. The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide through acylation with acetyl chloride demonstrates this type of transformation, which can be achieved in high yields.

Furthermore, the benzyl or furan moieties can be replaced with other heterocyclic structures. For instance, the furan ring can be part of a larger, more complex system, as seen in some podophyllotoxin (B1678966) derivatives. nih.gov Alternatively, the benzyl group can be replaced by other aromatic or heteroaromatic systems. An example is the synthesis of furan-2-ylmethyl-pyridin-2-ylmethyl-amine, where a pyridine (B92270) ring takes the place of the benzyl group. nih.gov The synthesis of bis(furan-2-ylmethyl)amine represents a variation where a second furan-2-ylmethyl group is attached to the nitrogen atom. bldpharm.com

The amine itself can be incorporated into a new ring system. For example, twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized, where the amine is part of a tetrazole ring. nih.gov This demonstrates the versatility of the furan-2-ylmethylamine scaffold in constructing more complex heterocyclic systems.

Integration into Complex Polycyclic and Heterocyclic Frameworks

The bifunctional nature of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, possessing both a nucleophilic secondary amine and an electron-rich furan ring, allows for its incorporation into a diverse range of polycyclic and heterocyclic systems. These include, but are not limited to, pyrimidine (B1678525), thiazolopyrimidine, triazole, and pyrazino[1,2-a]indole (B3349936) derivatives.

Pyrimidine Derivatives:

The pyrimidine scaffold is a common feature in many biologically active molecules. orgsyn.org The secondary amine of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine can act as a nucleophile in the construction of pyrimidine rings. A general approach involves the reaction of the amine with a suitably substituted pyrimidine precursor. For instance, the synthesis of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide has been described, which involves the initial formation of a furan-2-ylmethylamine followed by its reaction with a pyrimidine derivative. nih.gov A plausible synthetic route for incorporating (4-Fluoro-benzyl)-furan-2-ylmethyl-amine into a pyrimidine structure could involve its reaction with a pyrimidine bearing leaving groups, such as halogens, at positions where the amine can undergo nucleophilic substitution.

A general synthetic strategy could involve the condensation of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine with a diketone or a related species to form the pyrimidine ring, a method that is widely used in pyrimidine synthesis. orgsyn.org

Thiazolopyrimidine Derivatives:

Thiazolopyrimidines are fused heterocyclic systems with a wide range of pharmacological activities. wikipedia.orgyoutube.com The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives has been reported where a 2-arylmethyl group and a furan-2-yl substituent are present. jk-sci.com In one study, a 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative was synthesized. jk-sci.com While this does not directly start from (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, the presence of both the fluorobenzyl and furan moieties in the final product suggests that our title compound could be a key intermediate or a target for analogous synthetic strategies.

A potential synthetic route could involve the reaction of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine with a thiazole (B1198619) precursor already containing the necessary functionalities for pyrimidine ring annulation. For example, reacting the amine with a 2-aminothiazole (B372263) derivative bearing an appropriate electrophilic center could lead to the formation of the fused thiazolopyrimidine system.

Triazole Derivatives:

The 1,2,4-triazole (B32235) ring is another important heterocycle in medicinal chemistry. acs.orgmdpi.com The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from thiourea (B124793) precursors has been documented. encyclopedia.pub This suggests that (4-Fluoro-benzyl)-furan-2-ylmethyl-amine could be first converted to a corresponding thiourea derivative, which can then undergo cyclization to form a triazole or a related azole ring system. The Einhorn-Brunner reaction, which involves the condensation of a substituted hydrazine (B178648) with a diacylamine, is a classic method for 1,2,4-triazole synthesis and could be adapted for this purpose. acs.org Another approach is the Pellizzari reaction, which utilizes an amide and an acyl hydrazide. acs.org

Pyrazino[1,2-a]indole Derivatives:

The pyrazino[1,2-a]indole core is a tricyclic system of significant interest in drug discovery. researchgate.netorganic-chemistry.orgresearchgate.net The synthesis of these derivatives often involves the cyclization of an indole (B1671886) precursor bearing a nucleophilic group on the nitrogen atom. researchgate.netorganic-chemistry.org A plausible strategy for incorporating (4-Fluoro-benzyl)-furan-2-ylmethyl-amine would be to first synthesize an N-substituted indole-2-carboxamide. The (4-Fluoro-benzyl)-furan-2-ylmethyl-amine could be used to form the amide bond with a suitable indole-2-carboxylic acid derivative. Subsequent intramolecular cyclization of this intermediate could then yield the desired pyrazino[1,2-a]indol-1-one scaffold. nih.govresearchgate.net

Advanced Synthetic Techniques

To enhance the efficiency and sustainability of synthesizing derivatives of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, advanced techniques such as Microwave-Assisted Organic Synthesis (MAOS) are increasingly employed.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. byjus.com The application of microwave energy can be particularly advantageous in the synthesis of heterocyclic compounds.

For the integration of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine into complex frameworks, MAOS can be applied to various reaction steps. For instance, the formation of pyrazoline heterocycles from furan-based chalcones has been successfully achieved using microwave irradiation, significantly shortening the reaction time. researchgate.net Similarly, the synthesis of furan-annulated heterocycles through multi-component reactions can be accomplished in minutes under microwave conditions. researchgate.net The synthesis of pyrazino[1,2-a]indoles has also been shown to be amenable to microwave-assisted conditions, for example, through the DBU-mediated intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. researchgate.netorganic-chemistry.org

The use of microwave heating in the synthesis of thiazolo[5,4-d]pyrimidines has also been reported, where it was used to facilitate the chlorination of a dihydroxy precursor with POCl₃. jk-sci.com Given these examples, it is highly probable that the synthesis of pyrimidine, thiazolopyrimidine, triazole, and pyrazino[1,2-a]indole derivatives from (4-Fluoro-benzyl)-furan-2-ylmethyl-amine could be significantly optimized by employing microwave-assisted protocols.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Pyrazoline Synthesis | Heating for several hours | 2-4 minutes | researchgate.net |

| Furan-annulated Heterocycle Synthesis | 12-24 hours under reflux | 3 minutes | researchgate.net |

| Pyrazino[1,2-a]indole Synthesis | Varies (hours to days) | DBU, microwave irradiation | researchgate.netorganic-chemistry.org |

| Thiazolopyrimidine Intermediate Synthesis | High temperature, several hours | Microwave irradiation | jk-sci.com |

Exploration of Chemical Reactivity and Further Derivatization

The (4-Fluoro-benzyl)-furan-2-ylmethyl-amine molecule offers several sites for further chemical transformations, including the furan ring, the benzyl group, and the secondary amine. The reactivity of each site can be selectively targeted under appropriate reaction conditions.

Oxidation Reactions:

The furan ring is susceptible to oxidation, which can lead to ring-opened products or the formation of other functional groups. For instance, the oxidation of furans with reagents like ruthenium trichloride (B1173362) (RuCl₃) in the presence of sodium periodate (B1199274) (NaIO₄) can yield carboxylic acids. youtube.com This transformation could potentially convert the furan-2-yl moiety in (4-Fluoro-benzyl)-furan-2-ylmethyl-amine into a carboxylic acid, providing a handle for further derivatization, such as amide bond formation. The benzylamine (B48309) moiety can also be oxidized. The oxidation of benzylamines can lead to the corresponding imines or, under stronger conditions, to the benzaldehyde. youtube.com The chemoselectivity of the oxidation would depend on the reagents and reaction conditions employed. For example, flavin-mediated photooxidation has been used for the mild oxidation of benzylamines to aldehydes. youtube.com

Reduction Reactions:

The furan ring can be reduced to a tetrahydrofuran ring through catalytic hydrogenation. nih.gov This transformation would alter the electronic properties and the planarity of this part of the molecule. The choice of catalyst (e.g., Pd, Pt, Ni) and reaction conditions (temperature, pressure) would be crucial for achieving selective hydrogenation of the furan ring without affecting the benzyl group. nih.gov The reduction of furfural, a related compound, can yield various products depending on the catalyst and conditions, including furfuryl alcohol and tetrahydrofurfuryl alcohol. nih.gov

Substitution Reactions:

Electrophilic Substitution on the Furan Ring: The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, preferentially at the C5 position (the position adjacent to the oxygen and not bearing the substituent). wikipedia.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring. orgsyn.orgwikipedia.orgjk-sci.combyjus.comyoutube.com Subjecting (4-Fluoro-benzyl)-furan-2-ylmethyl-amine to Vilsmeier-Haack conditions (e.g., POCl₃/DMF) would likely result in formylation at the C5 position of the furan ring, yielding (4-Fluoro-benzyl)-(5-formyl-furan-2-ylmethyl)-amine. This aldehyde can then serve as a precursor for a wide range of further transformations.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton. While the furan ring itself does not have a sufficiently acidic proton for a typical Mannich reaction, the secondary amine of the title compound can participate in the formation of a Mannich reagent with formaldehyde (B43269) and a suitable active hydrogen compound. youtube.comwikipedia.orgnih.gov

Nucleophilic Substitution: The fluorine atom on the benzyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, the benzylic position is susceptible to nucleophilic substitution if a suitable leaving group is introduced. The secondary amine itself can act as a nucleophile in various reactions.

| Reaction | Reagents/Conditions | Potential Product | Reference |

| Oxidation | |||

| Furan Ring Oxidation | RuCl₃ / NaIO₄ | (4-Fluoro-benzyl)-aminomethyl-carboxylic acid | youtube.com |

| Benzylamine Oxidation | Flavin photocatalysis, blue light | (4-Fluoro-benzoyl)-furan-2-ylmethyl-amine or 4-Fluorobenzaldehyde | youtube.com |

| Reduction | |||

| Furan Ring Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | (4-Fluoro-benzyl)-tetrahydrofuran-2-ylmethyl-amine | nih.gov |

| Substitution | |||

| Vilsmeier-Haack Formylation | POCl₃ / DMF | (4-Fluoro-benzyl)-(5-formyl-furan-2-ylmethyl)-amine | orgsyn.orgwikipedia.orgjk-sci.combyjus.comyoutube.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, both ¹H-NMR and ¹³C-NMR spectroscopy would provide detailed information about the hydrogen and carbon environments, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons of the 4-fluorobenzyl group would appear as two doublets of doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The furan (B31954) ring protons would exhibit signals around δ 6.2-7.4 ppm. The two methylene (B1212753) (CH₂) groups, one benzylic and one attached to the furan ring, would likely appear as singlets in the δ 3.7-3.8 ppm region. The N-H proton of the secondary amine would produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The fluorinated carbon of the benzene ring is expected to show a large carbon-fluorine coupling constant. The aromatic carbons would resonate in the δ 115-165 ppm region. The carbons of the furan ring are predicted to appear between δ 105-155 ppm. The methylene carbons would be found in the more upfield region of the spectrum, typically around δ 40-55 ppm.

| Predicted ¹H-NMR Chemical Shifts | Predicted ¹³C-NMR Chemical Shifts |

| Proton | δ (ppm) |

| Aromatic (C₆H₄) | 7.0-7.4 |

| Furan (C₄H₃O) | 6.2-7.4 |

| Benzyl (B1604629) CH₂ | ~3.8 |

| Furan-CH₂ | ~3.7 |

| NH | Variable |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Molecular Mass Confirmation and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For (4-Fluoro-benzyl)-furan-2-ylmethyl-amine (C₁₂H₁₂FNO), the expected exact mass is approximately 205.0903 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205.

The fragmentation pattern would likely involve the cleavage of the C-N bonds, leading to characteristic fragments. The most prominent peaks would be expected at m/z 109, corresponding to the 4-fluorobenzyl cation ([C₇H₆F]⁺), and m/z 81, corresponding to the furfuryl cation ([C₅H₅O]⁺). Another significant fragment could arise from the loss of a hydrogen atom from the molecular ion, resulting in a peak at m/z 204.

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₁₂H₁₂FNO]⁺ | 205 |

| 4-Fluorobenzyl Cation | [C₇H₆F]⁺ | 109 |

| Furfuryl Cation | [C₅H₅O]⁺ | 81 |

Vibrational (IR) and Electronic (UV-Visible) Spectroscopy in Structural Verification

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine would exhibit characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. The C-H stretching vibrations of the aromatic and furan rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring would be seen at approximately 1500-1600 cm⁻¹. A strong band around 1220 cm⁻¹ would be characteristic of the C-F stretching vibration. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The spectrum of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine is expected to show absorption bands corresponding to the π → π* transitions of the furan and fluorobenzyl aromatic systems. Typically, furan exhibits a strong absorption maximum around 200-220 nm, and the substituted benzene ring would also show characteristic absorptions in the 200-280 nm range.

Solid-State Structure Determination via X-ray Crystallography

Currently, there are no published reports on the single-crystal X-ray diffraction analysis of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine. If a suitable crystal could be grown, this technique would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. This would confirm the connectivity of the atoms and provide insight into intermolecular interactions such as hydrogen bonding involving the amine group.

Chromatographic Methodologies for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS))

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and purity assessment of chemical compounds. For (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic feature under specific chromatographic conditions.

Coupling HPLC with a mass spectrometer (LC-MS) would provide a powerful analytical tool. This would allow for the simultaneous determination of the retention time and the mass-to-charge ratio of the compound, confirming its identity and purity in a single analysis. This technique is particularly valuable for monitoring reaction progress and for the quality control of the final product.

Computational and Theoretical Studies of 4 Fluoro Benzyl Furan 2 Ylmethyl Amine and Its Analogues

Electronic Structure and Molecular Geometry Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust method for investigating the electronic structure of molecules. researchgate.net For (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netnih.gov This process involves minimizing the total electronic energy of the molecule by systematically adjusting the positions of its atoms.

The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties. Furthermore, DFT calculations yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for (4-Fluoro-benzyl)-furan-2-ylmethyl-amine from DFT Calculations

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C-F | 1.35 |

| N-C (benzyl) | 1.46 |

| N-C (furan) | 1.45 |

| C=C (furan) | 1.37 |

| **Selected Bond Angles (°) ** | |

| C-N-C | 112.5 |

| F-C-C (benzene) | 118.0 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be determined by specific DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

For (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, an MEP analysis would likely reveal the most negative potential localized around the oxygen atom of the furan (B31954) ring and the fluorine atom on the benzyl (B1604629) group, due to the high electronegativity of these atoms. The nitrogen atom of the amine group would also exhibit a region of negative potential. Conversely, the hydrogen atom of the amine group and the hydrogen atoms on the aromatic rings would show positive potential. This information is critical for understanding how the molecule might interact with other molecules, including biological receptors.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Analysis Summary

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Furan Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Benzyl Fluorine | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amine Nitrogen | Negative | Site for electrophilic attack, hydrogen bond acceptor/donor |

| Amine Hydrogen | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Hydrogens | Positive | Site for nucleophilic attack |

Note: This table provides a qualitative prediction of the MEP surface. The actual potential values would be calculated using the results of the DFT analysis.

Predictive Ligand-Target Interactions via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, such as a protein. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical docking study, (4-Fluoro-benzyl)-furan-2-ylmethyl-amine would be docked into the active site of a selected protein target. The simulation would generate multiple possible binding poses and score them based on factors like intermolecular energies, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would provide a binding energy value (e.g., in kcal/mol), which indicates the strength of the interaction, and a detailed view of the specific amino acid residues involved in the binding. For instance, the furan oxygen and the amine nitrogen could act as hydrogen bond acceptors, while the amine hydrogen could be a hydrogen bond donor.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Protein Kinase Target

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interactions | |

| Hydrogen Bonds | Amine N-H with Asp145; Furan O with Lys72 |

| Hydrophobic Interactions | Benzyl ring with Leu130, Val80 |

| Pi-Stacking | Furan ring with Phe140 |

Note: The data presented is for illustrative purposes. The actual results would depend on the specific protein target and docking software used.

Advanced Quantum Chemical Analyses

Beyond DFT and MEP, more advanced quantum chemical methods can provide deeper insights into the properties of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine.

Time-Dependent DFT (TD-DFT) is used to study the electronic excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.net This analysis would help in understanding the electronic transitions occurring within the molecule upon absorption of light, which is a fundamental photophysical property.

Table 4: Hypothetical Natural Bond Orbital (NBO) Analysis for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Furan | π* (C=C) of Furan | 20.5 |

| LP (N) of Amine | σ* (C-H) of Benzyl | 5.2 |

| π (C=C) of Benzene (B151609) | π* (C=C) of Benzene | 15.8 |

Note: This table shows hypothetical stabilization energies for illustrative charge transfer interactions. Actual values would be derived from NBO calculations.

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known bioactive compounds. nih.govbiorxiv.orggenexplain.com The output is a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered probable. genexplain.com

A PASS analysis of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine could suggest a variety of potential pharmacological effects, mechanisms of action, and even potential toxicities. nih.govjetir.org This predictive approach is valuable in the early stages of drug discovery for identifying promising lead compounds and prioritizing them for further experimental testing. jetir.orgresearchgate.net

Table 5: Illustrative PASS Prediction Results for (4-Fluoro-benzyl)-furan-2-ylmethyl-amine

| Predicted Biological Activity | Pa | Pi |

| Monoamine oxidase B inhibitor | 0.650 | 0.012 |

| Anticonvulsant | 0.580 | 0.025 |

| Antidepressant | 0.550 | 0.030 |

| Anxiolytic | 0.490 | 0.045 |

| Cytochrome P450 2D6 inhibitor | 0.450 | 0.060 |

Note: The data in this table is hypothetical and for illustrative purposes only. A genuine PASS prediction would be generated using the online tool or specialized software.

Investigations into the Biological Activities of 4 Fluoro Benzyl Furan 2 Ylmethyl Amine Analogues

Anticancer and Antitumor Activity Profiling

The evaluation of (4-fluoro-benzyl)-furan-2-ylmethyl-amine analogues has revealed significant potential in the realm of oncology, with studies demonstrating their ability to inhibit cancer cell growth, modulate cellular processes, and interact with key enzymes and signaling pathways involved in cancer progression.

In Vitro Cytotoxicity and Cell Growth Inhibition Assays against Diverse Cancer Cell Lines

A variety of analogues sharing structural similarities with (4-fluoro-benzyl)-furan-2-ylmethyl-amine have been synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines.

Notably, analogues of the marine alkaloid makaluvamine, which feature a pyrroloiminoquinone core with different side chains, have been studied. A 4-fluorobenzyl analogue, in particular, demonstrated considerable antiproliferative activity. In assays conducted by the National Cancer Institute (NCI), this fluorobenzyl analogue exhibited potent inhibition against the renal cancer cell line RXF-393, with a LogGI₅₀ value of less than -8.0 M. researchgate.net Furthermore, it showed a significant lethal effect on the breast cancer cell line MCF-7, with a LogLC₅₀ value of -6.01 M. researchgate.net Other substituted benzyl (B1604629) analogues of makaluvamine also showed pronounced antiproliferative effects on the MCF-7 breast cancer cell line. researchgate.net For instance, 4-chloro and 4-methyl substituted benzyl analogues displayed IC₅₀ values of 1.8 µM and 2.3 µM, respectively. researchgate.net Makaluvamines have also been reported to exhibit cytotoxicity against the human colon tumor cell line HCT-116. researchgate.net

Benzofuran (B130515) analogues represent another class of related compounds that have been assessed for their anticancer potential. Certain 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues have been screened against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. researchgate.net One fluoro-substituted analogue showed moderate activity, while a 2-(fluoromethyl)benzyl substituted analogue demonstrated notable IC₅₀ values of 40.42 ± 3.42 nM against A-549 and 29.12 ± 1.69 nM against HeLa cells. researchgate.net

The following table summarizes the cytotoxic activities of selected analogues against various cancer cell lines.

| Compound/Analogue Class | Cell Line | Activity Metric | Value |

| Makaluvamine (4-fluorobenzyl analogue) | RXF-393 (Renal Cancer) | LogGI₅₀ | < -8.0 M |

| Makaluvamine (4-fluorobenzyl analogue) | MCF-7 (Breast Cancer) | LogLC₅₀ | -6.01 M |

| Makaluvamine (4-chlorobenzyl analogue) | MCF-7 (Breast Cancer) | IC₅₀ | 1.8 µM |

| Makaluvamine (4-methylbenzyl analogue) | MCF-7 (Breast Cancer) | IC₅₀ | 2.3 µM |

| Benzofuran (2-(fluoromethyl)benzyl analogue) | A-549 (Lung Cancer) | IC₅₀ | 40.42 ± 3.42 nM |

| Benzofuran (2-(fluoromethyl)benzyl analogue) | HeLa (Cervical Cancer) | IC₅₀ | 29.12 ± 1.69 nM |

Studies on the Modulation of Cellular Processes, including Cell Proliferation and Apoptosis Induction

Investigations into the mechanisms underlying the anticancer effects of these analogues have pointed towards the modulation of fundamental cellular processes such as cell proliferation and apoptosis (programmed cell death).

A novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Among these, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues were found to be the most active, inhibiting the growth of U-937 human histiocytic lymphoma and SK-MEL-1 cancer cell lines with IC₅₀ values in the micromolar range. nih.gov Further studies on the U-937 cell line with the most active compounds indicated that they induce apoptosis in a time and concentration-dependent manner. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents as it leads to the controlled elimination of cancer cells. nih.gov

Enzyme Inhibition Assays (e.g., EGFR, PARP, USP1/UAF1 Deubiquitinase Complex)

The enzymatic inhibitory potential of analogues is a key area of investigation. Certain heterocyclic compounds containing furan (B31954) or pyrimidine (B1678525) cores have been explored for their ability to inhibit enzymes crucial for cancer cell survival and proliferation.

EGFR Inhibition: Anilino-furo[2,3-d]pyrimidine derivatives have been reported to possess EGFR tyrosine kinase inhibitory and anti-cancer effects. nih.gov Similarly, chiral 6-aryl-furo[2,3-d]pyrimidine-4-amines have demonstrated potency comparable to the known EGFR inhibitor, Erlotinib. nih.gov While not direct analogues of (4-fluoro-benzyl)-furan-2-ylmethyl-amine, these findings highlight the potential of the furan-pyrimidine scaffold in targeting EGFR.

USP1/UAF1 Deubiquitinase Complex Inhibition: A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov This enzyme complex is involved in DNA damage response, and its inhibition is a promising strategy for cancer therapy. nih.gov Medicinal chemistry efforts have led to the development of inhibitors with nanomolar potency, representing a significant improvement over initial screening hits. nih.gov For instance, replacement of a lipophilic moiety with a furan ring in one series of pyrimidine-based inhibitors resulted in a compound with an IC₅₀ of 110 nM against USP1/UAF1. acs.org

The table below presents the inhibitory activity of a representative furan-containing pyrimidine analogue.

| Compound Class | Target Enzyme | Activity Metric | Value |

| Furan-containing pyrimidine analogue | USP1/UAF1 | IC₅₀ | 110 nM |

Examination of Interactions with Cellular Signaling Molecules and Pathways (e.g., monoubiquitinated PCNA levels)

The inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives has been shown to have direct consequences on cellular signaling pathways. Specifically, these inhibitors lead to an increase in the levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA). nih.gov Ub-PCNA is a key player in DNA damage tolerance pathways. The increase in Ub-PCNA levels following treatment with these inhibitors correlates with decreased cell survival in non-small cell lung cancer cells, suggesting that Ub-PCNA could serve as a pharmacodynamic biomarker for the efficacy of these compounds. nih.gov

Antimicrobial Activity Assessment

In addition to their anticancer properties, furan-containing compounds have been evaluated for their ability to combat microbial infections.

Evaluation against Gram-Positive Bacterial Strains

Several studies have highlighted the potential of furan derivatives as antibacterial agents, with some showing activity against Gram-positive bacteria.

For example, 1-benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial effects against Gram-positive bacteria such as Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. ijabbr.com Another study reported that a novel aryl furan derivative exhibited significant action against Staphylococcus aureus, a common Gram-positive pathogen. ijabbr.com

Furthermore, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown effective inhibition of the growth of Gram-positive bacteria. nih.gov At a concentration of 16 µg/mL, some of these derivatives caused over 60% inhibition of S. aureus growth. nih.gov The MIC value for several of these compounds against Staphylococcus strains was determined to be 32 µg/mL. nih.gov

The following table provides a summary of the antimicrobial activity of selected furan-containing analogues.

| Compound/Analogue Class | Bacterial Strain | Activity |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Antibacterial effect observed |

| Aryl furan derivative | Staphylococcus aureus | Significant action observed |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | MIC of 32 µg/mL |

Evaluation against Gram-Negative Bacterial Strains

The search for new antibacterial agents is driven by the rise of drug-resistant pathogens. Furan derivatives have shown promise in this area, with several studies demonstrating their inhibitory effects on the growth of Gram-negative bacteria. The activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

Research into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share structural similarities with the subject compound, revealed moderate to weak activity against various bacterial strains. nih.gov For instance, against the Gram-negative bacterium Escherichia coli, these tetrazole derivatives exhibited MIC values from 8 to 256 µg/mL. nih.gov A particularly noteworthy analogue, a 2-fluorophenyl derivative, inhibited the growth of some Gram-negative strains at a concentration of 16 µg/mL. nih.gov Further studies on arylfuran derivatives also confirmed activity against both Gram-negative and Gram-positive bacteria, indicating a broad spectrum of action for this class of compounds. researchgate.net

Table 1: In Vitro Antibacterial Activity of Furan Analogues against Gram-Negative Bacteria This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | Escherichia coli | 8 - 256 | nih.gov |

| 2-Fluorophenyl tetrazole derivative | Gram-negative strains | 16 | nih.gov |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic Bacteria | 250 | researchgate.net |

Assessment of Antifungal and Antimycobacterial Efficacy

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, represent a significant health concern. The antifungal potential of furan derivatives has been explored extensively. Studies on (E)-3-(furan-2-yl)acrylic acid demonstrated MIC values ranging from 64 to 512 μg/mL against various Candida species. nih.gov Similarly, a series of nitrofuran derivatives were tested against Candida species and Cryptococcus neoformans, showing MIC₉₀ values starting from 3.9 µg/mL. mdpi.com Some natural dibenzofurans have also been identified as potential antifungal compounds, with MICs against Candida albicans reported to be between 16 µg/mL and 512 µg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Furan Analogues This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nitrofuran derivatives | Candida spp., C. neoformans | ≥ 3.9 (MIC₉₀) | mdpi.com |

| (E)-3-(Furan-2-yl)acrylic acid | Candida spp. | 64 - 512 | nih.gov |

| Dibenzofuran bis(bibenzyl)s | Candida albicans | 16 - 512 | nih.gov |

Antimycobacterial Efficacy

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. Furan-containing compounds have emerged as a promising class of antimycobacterial agents. Furoxan derivatives, known to release nitric oxide, have shown significant activity, with MIC₉₀ values against the H37Rv strain of M. tuberculosis ranging from 1.03 to 62 μM. unesp.br Some of these derivatives were also active against multidrug-resistant (MDR) strains. unesp.br A notable benzofuroxan (B160326) derivative, compound 8, was identified as a potent agent with a MIC₉₀ of 1.10 μM against actively replicating M. tuberculosis. unav.edu Furthermore, furanocoumarins isolated from natural sources have been identified as anti-mycobacterial compounds with MICs around 167 μM against M. tuberculosis. nih.gov

**Table 3: In Vitro Antimycobacterial Activity of Furan Analogues against M. tuberculosis*** *This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | Strain | MIC | Reference |

|---|---|---|---|

| Benzofuroxan derivative 8 | H37Rv (active) | 1.10 μM (MIC₉₀) | unav.edu |

| Phenylsulfonyl furoxan derivative 14c | H37Rv | 1.03 μM (MIC₉₀) | unesp.br |

| Phenylsulfonyl furoxan derivative 14c | MDR-TB | 7.0 μM (MIC₉₀) | unesp.br |

| Hydrazide-1,3,4-oxadiazole derivatives | H37Ra | 8 µg/mL | nih.gov |

| Furanocoumarins | M. tuberculosis | 167 μM | nih.gov |

Anti-inflammatory Activity Investigations

Chronic inflammation is implicated in a multitude of diseases. Furan derivatives have been investigated for their ability to modulate inflammatory responses, primarily by reducing key inflammatory mediators and inhibiting the enzymes responsible for their production. nih.gov

Measurement of Inflammatory Marker Reduction

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Research has shown that various furan derivatives can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial in the inflammatory cascade. nih.gov For example, a furan derivative known as ascofuranone (B1665194) was found to dose-dependently inhibit lipopolysaccharide (LPS)-induced NO and PGE2 synthesis in macrophage cell lines. plos.org This compound also suppressed the mRNA expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). plos.org Similarly, a novel furan-2,5-dione derivative, BPD, was reported to inhibit the production of PGE₂, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. nih.gov

Table 4: Effect of Furan Analogues on Inflammatory Markers This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | Effect | Model System | Reference |

|---|---|---|---|

| Ascofuranone | Inhibition of NO and PGE2 production | LPS-stimulated RAW 264.7 macrophages | plos.org |

| Ascofuranone | Suppression of TNF-α, IL-6, IL-1β mRNA | LPS-stimulated RAW 264.7 macrophages | plos.org |

| Furan-2,5-dione (BPD) | Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | nih.gov |

| Furan-2,5-dione (BPD) | Inhibition of TNF-α, IL-6, IL-1β production | LPS-stimulated RAW 264.7 macrophages | nih.gov |

| Benzofurans | Inhibition of NO and PGE2 production | In vitro models | nih.gov |

Inhibition Studies of Key Inflammatory Enzymes (e.g., Cyclooxygenase (COX), Inducible Nitric Oxide Synthase (iNOS))

The production of inflammatory mediators like PGE2 and NO is catalyzed by the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. The inhibition of these enzymes is a primary target for anti-inflammatory drugs. nih.gov Furan derivatives have demonstrated the ability to suppress the expression and activity of both iNOS and COX-2. nih.govplos.org

A study on the furan-2,5-dione derivative BPD revealed a dual mechanism: it not only reduced the expression of COX-2 but also directly inhibited its enzymatic activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 18.5 µM for COX-2. nih.gov Other research has identified highly potent and selective furanone derivatives. For instance, a methyl sulfone diarylfuranone derivative exhibited a COX-2 IC₅₀ of just 0.06 µM with high selectivity over the COX-1 isoform. researchgate.net Another conformationally restricted naphthofuranone derivative also showed potent COX-2 inhibition with an IC₅₀ value of 0.329 µM. researchgate.net

Table 5: Inhibition of Inflammatory Enzymes by Furan Analogues This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Furan-2,5-dione (BPD) | COX-2 | 18.5 | Selective vs. COX-1 | nih.gov |

| Methyl sulfone diarylfuranone | COX-2 | 0.06 | > 1667-fold vs. COX-1 | researchgate.net |

| Naphthofuranone | COX-2 | 0.329 | > 1519-fold vs. COX-1 | researchgate.net |

| Ascofuranone | iNOS, COX-2 | Not specified (Inhibited expression) | - | plos.org |

Pharmacological Potential and Identification of Novel Lead Compounds

The diverse biological activities demonstrated by analogues of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine underscore the pharmacological potential of the furan scaffold. The investigations reveal that specific structural modifications to the furan core can yield compounds with potent and selective activities against a range of therapeutic targets.

In the realm of infectious diseases, compounds like the benzofuroxan derivative 8 (MIC₉₀ = 1.10 μM) and the phenylsulfonyl furoxan derivative 14c (MIC₉₀ = 1.03 μM) stand out as promising lead compounds for the development of new antitubercular drugs. unesp.brunav.edu Their efficacy against M. tuberculosis, including resistant strains, highlights their potential to address critical unmet needs in tuberculosis treatment.

For anti-inflammatory applications, diarylfuranone and naphthofuranone derivatives have emerged as exceptionally potent and selective COX-2 inhibitors, with IC₅₀ values in the nanomolar range, comparable or superior to established drugs. researchgate.net The furan-2,5-dione derivative BPD also represents a valuable lead, with a dual mechanism of inhibiting both COX-2 activity and the expression of multiple inflammatory genes. nih.gov

Collectively, the research findings strongly support the furan moiety as a versatile and valuable framework in drug discovery. The continued exploration of furan-based analogues is likely to yield novel lead compounds with significant therapeutic potential for treating bacterial, fungal, and inflammatory diseases.

Structure Activity Relationship Sar Studies of 4 Fluoro Benzyl Furan 2 Ylmethyl Amine Analogues

Impact of Aromatic and Heteroaromatic Ring Substitutions on Biological Activity

The biological activity of a molecule like (4-Fluoro-benzyl)-furan-2-ylmethyl-amine is intrinsically linked to the electronic and steric properties of its aromatic and heteroaromatic rings. Modifications to these structures can significantly alter the compound's interaction with biological targets.

Stereoelectronic Effects of Fluorine Substitution on the Benzyl (B1604629) Moiety

The placement of a fluorine atom at the para (4-position) of the benzyl ring introduces potent stereoelectronic effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect can decrease the basicity of the amine group, which may influence the compound's pharmacokinetic properties, such as absorption and distribution.

Simultaneously, fluorine possesses a positive mesomeric or resonance effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. The interplay between these opposing electronic forces is a critical determinant of the molecule's interaction with a target receptor. The strong C-F bond can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Contribution of the Furan (B31954) Ring and its Conformational Flexibility

The furan ring is a common scaffold in a multitude of biologically active compounds. ijabbr.com Its electron-rich nature allows it to participate in various non-covalent interactions, including π-π stacking and hydrogen bonding with biological targets. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which is often a key interaction for ligand-receptor binding.

Influence of Various Electron-Donating and Electron-Withdrawing Groups

The biological activity of analogues can be systematically modulated by introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the benzyl or furan ring.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): The introduction of EDGs on the aromatic rings would increase the electron density. This can enhance π-π stacking interactions and potentially alter the pKa of the amine, making it more basic.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, the addition of strong EWGs would decrease the electron density of the rings and lower the basicity of the amine. This could influence the strength of ionic interactions with the target.

A hypothetical SAR study might reveal a trend where the potency of analogues is correlated with the electronic properties of the substituents, which could be quantified using Hammett plots.

Role of the Amine Linker and its Conformational Features

The secondary amine linker connecting the benzyl and furfuryl moieties is a critical component of the molecular scaffold. It provides a point of positive charge at physiological pH, which can be vital for forming strong ionic bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor's active site.

The conformational freedom of this linker is also a key factor. The ability of the C-N bonds to rotate allows the benzyl and furan rings to adopt a wide range of spatial arrangements. This flexibility enables the molecule to find the most energetically favorable conformation for binding. However, excessive flexibility can be entropically unfavorable upon binding. Therefore, an optimal balance between rigidity and flexibility in the linker is often necessary for high-affinity binding. researchgate.netnih.gov

Correlation between Scaffold Modifications and Biological Efficacy

A systematic modification of the (4-Fluoro-benzyl)-furan-2-ylmethyl-amine scaffold would be necessary to establish a clear correlation between structural changes and biological efficacy. This would involve synthesizing a library of analogues and evaluating their biological activity in a relevant assay.

Hypothetical Data on Scaffold Modifications and Biological Efficacy

| Compound ID | R1 (Benzyl Ring) | R2 (Furan Ring) | Linker Modification | Biological Activity (IC₅₀, µM) |

| Parent | 4-F | H | -CH₂-NH-CH₂- | Value |

| Analog 1 | H | H | -CH₂-NH-CH₂- | Value |

| Analog 2 | 4-Cl | H | -CH₂-NH-CH₂- | Value |

| Analog 3 | 4-OCH₃ | H | -CH₂-NH-CH₂- | Value |

| Analog 4 | 4-F | 5-Br | -CH₂-NH-CH₂- | Value |

| Analog 5 | 4-F | H | -CH₂-N(CH₃)-CH₂- | Value |

Identification of Key Pharmacophoric Elements and Their Spatial Arrangement

A pharmacophore model for this class of compounds would identify the essential structural features required for biological activity and their relative spatial orientation. Based on the structure of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the furan ring.

A Hydrogen Bond Donor/Positive Ionizable Feature: The secondary amine.

Two Aromatic/Hydrophobic Regions: The 4-fluorobenzyl ring and the furan ring.

A Halogen Bond Acceptor: The fluorine atom on the benzyl ring.

The precise spatial arrangement of these features would be critical for optimal interaction with a biological target. Computational modeling techniques could be employed to refine this pharmacophore model based on the activities of a series of analogues.

Derivation of Design Principles for Optimizing Biological Potency and Selectivity

The structure-activity relationship (SAR) of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine analogues provides critical insights into the structural requirements for enhancing biological potency and achieving selectivity. By systematically modifying the core scaffold, researchers have elucidated key design principles that guide the development of more effective compounds. These principles are primarily derived from observing how changes to the benzyl ring, the furan moiety, and the linking amine affect the compound's interaction with its biological targets.

Influence of Substituents on the Benzyl Ring

The substitution pattern on the benzyl ring is a critical determinant of biological activity. The position and electronic nature of the substituents can significantly modulate potency.

For instance, in studies of related benzyl-furyl scaffolds, the position of a fluoro substituent on the benzyl ring has been shown to be crucial. In a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole analogues, ortho-fluoro substitution on the benzyl ring resulted in superior inhibitory activity compared to meta or para substitution. This suggests that steric and electronic effects at the ortho position may facilitate a more favorable binding conformation. While this data is for a different scaffold, it provides a strong rationale for exploring positional isomers of the fluoro group in (4-Fluoro-benzyl)-furan-2-ylmethyl-amine analogues.

| Compound Analogue (Indazole Scaffold) | Position of Fluoro Substitution | IC50 (µM) |

| 26a | ortho | 4.9 |

| 26b | meta | 10 |

| 26c | para | 19 |

| Data derived from studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole analogues. |

Furthermore, the introduction of other substituents can also impact activity. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position of the benzylamine (B48309) with a phenyl ring was well-tolerated, and the introduction of a 3-pyridine group led to an increase in potency. acs.org This indicates that extending the benzyl moiety to include additional aromatic or heteroaromatic systems could be a viable strategy for enhancing the activity of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine analogues.

Modifications of the Furan Ring

The furan ring is another key area for structural modification to optimize activity. The introduction of substituents on the furan ring can influence both potency and selectivity.

In studies of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the addition of tryptamine (B22526) and acyl ether groups to the furan structure led to an increase in anticancer activities against HeLa cell lines. orientjchem.org Conversely, creating an amide linkage at this position reduced the activity compared to an amine linkage. orientjchem.org This highlights the importance of the nature of the substituent and its linkage to the furan core.

| Compound (Furan Carboxylate Scaffold) | Modification | IC50 against HeLa cells (µg/mL) |

| Amine Linkage Derivative (8c) | Tryptamine and acyl ether substitution | Potent Activity |

| Amide Linkage Derivative (9c) | Tryptamine substitution with amide linkage | Reduced Activity |

| Data from studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives. orientjchem.org |

These findings suggest that for (4-Fluoro-benzyl)-furan-2-ylmethyl-amine analogues, substitutions at the 5-position of the furan ring with groups capable of forming specific interactions, such as hydrogen bonds or hydrophobic interactions, could be beneficial.

Impact of the Amine Linker

The nature of the amine linker between the benzyl and furan moieties is also crucial. While the parent compound has a secondary amine, modifications to this group can affect the molecule's flexibility, basicity, and hydrogen bonding capacity, all of which can influence biological activity.

In a study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the amine derivative was found to have the most potent biological activity against the HeLa cell line. orientjchem.org This underscores the importance of the amine linkage for the observed bioactivity.

Based on the available data from structurally related compounds, the following design principles can be proposed for optimizing the biological potency and selectivity of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine analogues:

Benzyl Ring Substitution:

The position of the fluorine atom is critical, with ortho- and meta-positions potentially offering different activity profiles compared to the para-position. Systematic exploration of these isomers is warranted.

The introduction of additional substituents, particularly at the 4-position, such as small alkyl or phenyl groups, may enhance potency.

Furan Ring Modification:

Substitution at the 5-position of the furan ring is a promising strategy. Groups that can act as hydrogen bond donors or acceptors, or engage in hydrophobic interactions, should be explored.

The nature of the linkage of any substituent to the furan ring is important, with amine linkages potentially being more favorable than amide linkages.

Bioisosteric Replacement:

Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole, oxazole) could lead to improved selectivity or potency by altering the electronic and steric properties of the molecule.

By applying these principles, medicinal chemists can rationally design and synthesize new analogues of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine with potentially enhanced therapeutic properties.

Potential Applications in Chemical Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The furan (B31954) moiety within (4-Fluoro-benzyl)-furan-2-ylmethyl-amine is a well-known and highly versatile precursor in organic synthesis. acs.org Furan and its derivatives are prized for their ability to participate in a wide array of chemical transformations, serving as synthons for a diverse range of other molecular scaffolds. acs.orgijsrst.comnumberanalytics.com The relatively low resonance energy of the furan ring compared to other aromatic systems like benzene (B151609) makes it susceptible to reactions that involve dearomatization, thereby opening pathways to a variety of linear and cyclic compounds. acs.org

The presence of the secondary amine and the furan-2-ylmethyl group in (4-Fluoro-benzyl)-furan-2-ylmethyl-amine offers multiple reactive sites for further chemical elaboration. For instance, N-substituted furan-2-ylmethanamines can be key intermediates in the synthesis of more complex nitrogen-containing heterocyclic systems. derpharmachemica.comfrontiersin.org The amine can undergo acylation, alkylation, and other standard transformations, while the furan ring can participate in cycloaddition reactions, ring-opening, and electrophilic substitutions, albeit with careful control of reaction conditions due to its high reactivity. acs.orgijabbr.com

The 4-fluorobenzyl group also plays a significant role. The fluorine atom can influence the reactivity of the benzyl (B1604629) ring and the amine through its electronic effects. Furthermore, the fluorobenzyl moiety is a common feature in many biologically active molecules, and its incorporation into new structures is of great interest in medicinal chemistry. tandfonline.comnih.gov For example, the synthesis of novel tetrazole derivatives has utilized N-(furan-2-ylmethyl)amine structures as a starting point for creating compounds with potential antimicrobial activity. nih.gov

The potential synthetic transformations of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine are summarized in the table below, based on the known reactivity of its constituent parts.

| Reaction Type | Potential Transformation of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine | Resulting Compound Class |

| Acylation | Reaction with acyl chlorides or anhydrides at the secondary amine. | Amides |

| Diels-Alder Reaction | The furan ring acts as a diene, reacting with various dienophiles. | Bridged bicyclic compounds |

| Ring-Opening/Rearrangement | Acid-catalyzed hydrolysis of the furan ring. | 1,4-dicarbonyl compounds |

| Hydrogenation | Catalytic reduction of the furan ring. | Tetrahydrofuran (B95107) derivatives |

| Electrophilic Substitution | Reaction at the 5-position of the furan ring. | Substituted furan derivatives |

These potential transformations highlight the utility of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine as a multifunctional building block, enabling the synthesis of a diverse array of complex organic molecules.

Explorations in Material Science for Property Enhancement

In the realm of material science, the incorporation of specific functional groups can significantly enhance the properties of polymers and other materials. The (4-Fluoro-benzyl)-furan-2-ylmethyl-amine molecule possesses features that suggest its potential utility in this area, particularly in the development of high-performance polymers.

The presence of aromatic rings, both the furan and the fluorinated benzene ring, can contribute to the rigidity and thermal stability of a polymer backbone. Fluorinated aromatic polyimides, for example, are known for their excellent thermal stability, with decomposition temperatures often exceeding 500 °C. mdpi.comresearchgate.netrsc.org This high thermal stability is partly attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is approximately 485 kJ/mol. mdpi.com The introduction of fluorinated groups, such as the 4-fluorobenzyl moiety, into a polymer structure could therefore be a strategy to enhance its thermal properties. mdpi.comacs.orgnbinno.com

A comparative look at the thermal properties of fluorinated versus non-fluorinated polymers often reveals this trend. For instance, fluorinated polyimides generally exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their non-fluorinated counterparts. mdpi.com

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

| Fluorinated Aromatic Polyimide (FAPI-100) | ~350 °C | 596.7 °C | mdpi.com |

| Non-Fluorinated Aromatic Polyimide (FAPI-0) | ~350 °C | 541.8 °C | mdpi.com |

| Fluorinated Polyimide (PI 5a) | 259-281 °C | 551-561 °C | rsc.org |

This table presents representative data for related polymer systems to illustrate the effect of fluorination.

Furthermore, the furan ring itself can be a precursor to polymers with interesting properties. Furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics. ijsrst.com The ability of the furan ring to undergo polymerization or to be incorporated into larger polymer structures makes (4-Fluoro-benzyl)-furan-2-ylmethyl-amine a candidate monomer or additive for creating new materials. The amine functionality could also serve as a reactive site for cross-linking or for grafting onto other polymer chains, further modifying the material's properties.

Future Research Directions and Advanced Methodological Approaches

Integration of High-Throughput Screening with Computational Drug Discovery Methodologies

A powerful strategy for elucidating the biological activity of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine involves the integration of high-throughput screening (HTS) with computational drug discovery methodologies. This synergistic approach can accelerate the identification of potential biological targets and structure-activity relationships (SAR).

Initially, HTS can be employed to screen large compound libraries against a panel of diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine and its analogs against various cell lines (e.g., cancer, neuronal, and immune cells) could also reveal potential therapeutic areas. The inclusion of fluorinated fragment libraries in such screens is particularly relevant, as the fluorine atom in the target compound can significantly influence its binding properties. For instance, a library of fluorinated fragments could be screened against a panel of kinases to identify initial hits. dtu.dk

Table 1: Hypothetical High-Throughput Screening Cascade for (4-Fluoro-benzyl)-furan-2-ylmethyl-amine Analogs

| Screening Stage | Assay Type | Objective | Hypothetical Outcome for Analogs |

|---|---|---|---|

| Primary Screen | Biochemical (e.g., Kinase Panel) | Identify initial inhibitory activity against a broad range of targets. | Analogs show weak to moderate inhibition against several kinases. |

| Secondary Screen | Cell-based (e.g., Cancer Cell Proliferation) | Confirm activity in a cellular context and assess cytotoxicity. | Active analogs from the primary screen inhibit proliferation of specific cancer cell lines. |

| Tertiary Screen | Dose-Response and Selectivity Profiling | Determine potency (IC50) and selectivity for the most promising targets. | A subset of analogs demonstrates potent and selective inhibition of a particular kinase. |

Complementing HTS, computational methods can be used to build predictive models. frontiersin.org Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help in understanding the key structural features required for activity. Virtual screening of large compound databases can identify additional molecules with similar predicted activity profiles, which can then be acquired or synthesized for experimental testing. researchgate.net Molecular docking and molecular dynamics simulations can provide insights into the binding mode of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine with its potential targets, guiding further optimization of the compound's structure. aip.org

Development of Novel Synthetic Routes for Broader Chemical Space Exploration

To fully explore the therapeutic potential of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine, the development of novel and efficient synthetic routes is crucial. This would enable the creation of a diverse library of analogs for comprehensive SAR studies. Diversity-oriented synthesis (DOS) is a particularly valuable strategy in this context, as it allows for the generation of structurally complex and diverse molecules from a common starting material. nih.gov

One potential synthetic approach involves the reductive amination of furfural (B47365) with 4-fluorobenzylamine. This method is attractive due to the commercial availability of the starting materials and the generally high yields of such reactions. rsc.org Alternative routes could involve nucleophilic substitution reactions between a 4-fluorobenzyl halide and furan-2-ylmethylamine. For broader chemical space exploration, multi-component reactions could be employed to introduce additional diversity into the molecular scaffold. acs.org The exploration of different catalysts and reaction conditions will be key to optimizing these synthetic pathways. nih.gov

Table 2: Potential Synthetic Strategies for Analog Generation

| Synthetic Strategy | Key Reaction | Potential for Diversification | Hypothetical Starting Materials |

|---|---|---|---|

| Reductive Amination | Imine formation followed by reduction | Variation of both the aldehyde/ketone and the amine component. | Substituted furfurals and substituted benzylamines. |

| Nucleophilic Substitution | SN2 reaction | Variation of the electrophile and nucleophile. | Substituted benzyl (B1604629) halides and substituted furfurylamines. |

| Palladium-catalyzed Cross-Coupling | Buchwald-Hartwig amination | Broad scope for both the amine and the aryl halide. | 4-Fluorobenzyl bromide and furan-2-ylmethanamine. |

| Diversity-Oriented Synthesis | Cascade reactions, multi-component reactions | Generation of complex and diverse scaffolds. | Functionalized furan (B31954) precursors and various coupling partners. researchgate.net |

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

A critical aspect of future research will be the definitive identification of the biological targets of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine and the elucidation of its mechanism of action. Several advanced techniques can be employed for this purpose.

Target deconvolution methods are essential for identifying the specific molecular targets of a bioactive compound. frontiersin.org Affinity-based approaches, such as chemical proteomics, involve immobilizing an analog of the compound on a solid support to "pull down" its binding partners from cell lysates. nih.gov These interacting proteins can then be identified by mass spectrometry. Label-free methods, including cellular thermal shift assays (CETSA), can also be used to detect target engagement in living cells.

Once a primary target is identified, further studies are needed to understand the compound's mechanism of action. For instance, if the target is a kinase, enzymatic assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). Cellular assays can then be used to investigate the downstream effects of target inhibition on signaling pathways. For example, benzofuran (B130515) derivatives have been shown to inhibit PI3K and VEGFR-2, leading to apoptosis in cancer cells. nih.gov Similar mechanistic studies would be crucial for understanding the biological effects of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine.

Table 3: Methodologies for Target Identification and Mechanistic Studies

| Methodology | Principle | Information Gained | Potential Application |

|---|---|---|---|

| Chemical Proteomics | Affinity-based pulldown of interacting proteins. nih.gov | Identification of direct binding partners. | To identify the primary cellular targets of the compound. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Confirmation of target engagement in a cellular context. | To validate the interaction between the compound and its putative target in intact cells. |

| Enzymatic Assays | Measurement of enzyme activity in the presence of the inhibitor. | Mode of inhibition, potency, and selectivity. | To characterize the inhibitory mechanism if the target is an enzyme. |